(6-Bromobenzo[d]thiazol-2-yl)methanamine

Medicinal Chemistry Physicochemical Profiling Isomer Selection

(6-Bromobenzo[d]thiazol-2-yl)methanamine (CAS 1176714-51-4) is a heterocyclic aromatic amine featuring a benzothiazole core with a bromine atom at the 6-position and a methanamine group at the 2-position. It is a 6,5-fused heterocyclic compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol.

Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
CAS No. 1176714-51-4
Cat. No. B1498863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromobenzo[d]thiazol-2-yl)methanamine
CAS1176714-51-4
Molecular FormulaC8H7BrN2S
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)CN
InChIInChI=1S/C8H7BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
InChIKeyAZUIOPKOUGBGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6-Bromobenzo[d]thiazol-2-yl)methanamine (CAS 1176714-51-4): Core Properties and Research Classification


(6-Bromobenzo[d]thiazol-2-yl)methanamine (CAS 1176714-51-4) is a heterocyclic aromatic amine featuring a benzothiazole core with a bromine atom at the 6-position and a methanamine group at the 2-position . It is a 6,5-fused heterocyclic compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol . This compound is typically supplied as a light yellow to orange solid with a standard purity of 95% and requires storage under inert gas at 2–8°C .

Why In-Class Benzothiazole Analogs Cannot Reliably Substitute (6-Bromobenzo[d]thiazol-2-yl)methanamine


While several halogenated benzothiazole-2-yl)methanamine isomers share identical molecular formulas (e.g., 5-bromo, 4-bromo analogs), their substitution at different ring positions creates divergent electronic environments that critically influence both synthetic reactivity and biological target engagement . The specific bromine position on the benzo ring alters the electron density distribution, dipole moment, and hydrogen-bonding capacity of the fused heterocycle, which directly governs regioselectivity in downstream cross-coupling reactions and binding affinity in medicinal chemistry campaigns . Procurement of an alternative isomer without comparative validation therefore risks synthetic failure, altered ADME profiles, and invalid structure-activity relationships (SAR) .

Quantitative Differentiation Guide for (6-Bromobenzo[d]thiazol-2-yl)methanamine: Comparator Evidence


Comparative Physicochemical Properties: 6-Bromo vs 5-Bromo Isomer

The predicted physicochemical properties of (6-Bromobenzo[d]thiazol-2-yl)methanamine and its 5-bromo isomer are nearly identical. The 6-bromo isomer exhibits a boiling point of 340.1±22.0 °C, a density of 1.707±0.06 g/cm³, and a pKa of 7.02±0.29, while the 5-bromo isomer shows a boiling point of 340.1±22.0 °C, a density of 1.707±0.06 g/cm³, and a pKa of 7.04±0.29 . The lack of significant physical property differentiation indicates that the strategic value of the 6-bromo isomer lies in its electronic and steric properties for chemical reactivity, not in bulk phase behavior .

Medicinal Chemistry Physicochemical Profiling Isomer Selection

Structural Differentiation: Methanamine vs 2-Amino Analog as a Building Block

(6-Bromobenzo[d]thiazol-2-yl)methanamine contains a methylene spacer between the amine and the thiazole ring, unlike the closely related 6-bromobenzo[d]thiazol-2-amine. This structural difference is crucial for linker chemistry. The target compound has been used to synthesize pharmacologically active hydrazine derivatives (7a-7e), which were evaluated for antibacterial activity against S. aureus and E. coli, yielding compounds with distinct biological profiles [1]. The 2-amino analog lacks this methylene spacer and is primarily reported for forming supramolecular adducts and salts with organic acids [2].

Synthetic Chemistry Medicinal Chemistry Intermediate Selection

Basicity Differentiation: pKa Comparison with Non-Halogenated Parent

The electron-withdrawing effect of the 6-bromo substituent reduces the basicity of the methanamine group. The predicted pKa of the conjugate acid of (6-Bromobenzo[d]thiazol-2-yl)methanamine is 7.02±0.29, compared to a predicted pKa of 7.81±0.29 for the non-brominated parent, benzo[d]thiazol-2-yl)methanamine . This ΔpKa of approximately -0.79 indicates a nearly 6-fold reduction in basicity, which influences protonation state at physiological pH and can alter solubility, permeability, and target binding in a biological context .

Physicochemical Characterization Medicinal Chemistry Amine Basicity

LogD and Permeability Predictors: 6-Bromo vs Parent Compound

The introduction of bromine at the 6-position increases lipophilicity. While the target compound's experimental LogD is not available, the parent compound, 1,3-benzothiazol-2-ylmethanamine, has a predicted ACD/LogD of -0.47 at pH 5.5 and 1.05 at pH 7.4 . Substituting a hydrogen with a bromine atom is expected to increase the LogD by approximately 0.5–1.0 units based on the Hansch π constant for bromine (π ≈ 0.86) . This elevated lipophilicity is a differentiating factor for programs requiring balanced hydrophobicity for target engagement.

ADME Prediction Drug Discovery Lipophilicity

Optimized Application Scenarios for (6-Bromobenzo[d]thiazol-2-yl)methanamine Based on Differential Evidence


Selective Medicinal Chemistry Scaffold for CNS-Targeted Lead Optimization

Leveraging its reduced basicity (predicted pKa 7.02) compared to the non-halogenated parent, (6-Bromobenzo[d]thiazol-2-yl)methanamine is a superior choice for developing CNS-penetrant candidates. The lower protonation at physiological pH enhances passive permeability, a critical advantage for crossing the blood-brain barrier .

Positional Isomer for Cross-Coupling Chemistry in SAR Studies

The 6-bromo isomer is the required input for Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions targeting the 6-position of the benzothiazole ring. Substituting the 5-bromo or 4-bromo isomer, despite identical physical properties, will install the new functional group at a different vector, leading to a divergent SAR trajectory and potential loss of biological activity .

Building Block for Bioactive Hydrazine Derivatives

As demonstrated by Sharma & Bhadauria (2019), this specific compound is a key intermediate for synthesizing 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives, a class with reported antibacterial activity against S. aureus and E. coli. The closely related 2-amino analog cannot be used in this synthetic route without significant modification [1].

Lipophilicity-Driven Drug Design for Intracellular Targets

The introduction of bromine at the 6-position is projected to increase LogD by approximately 0.86 units relative to the parent compound based on the Hansch π constant. This makes the 6-bromo derivative a more suitable candidate for programs requiring balanced hydrophobicity for intracellular protein target engagement or improved passive permeability .

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